Formaldehyde

Description

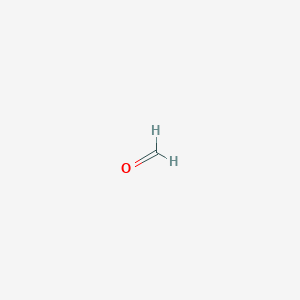

Structure

3D Structure

Propriétés

IUPAC Name |

formaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O/c1-2/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFSSNUMVMOOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2O, H2CO | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | formaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Formaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61233-19-0 | |

| Record name | Formaldehyde, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61233-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020637 | |

| Record name | Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).] | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04 | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/ | |

CAS No. |

50-00-0, 30525-89-4 | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paraformaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30525-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | formaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/formaldehyde-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Formaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HG84L3525 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-134 °F (NIOSH, 2023), -92 °C, -134 °F | |

| Record name | FORMALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/22034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Formaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/164 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FORMALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0275 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FORMALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/377 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Formaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0293.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Core Mechanism of Formaldehyde in Cell Preservation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde is a cornerstone of histology, pathology, and various biological research applications, prized for its ability to preserve cellular and tissue architecture. Its efficacy lies in its chemical reactivity, which effectively halts cellular processes and stabilizes biological structures. This technical guide delves into the core mechanisms of formaldehyde's action in cell preservation, providing a detailed overview of its chemical interactions, practical protocols for its use, and the quantitative effects it has on biological specimens. Understanding these fundamental principles is crucial for optimizing experimental outcomes and for the accurate interpretation of results in research and drug development.

The Chemical Basis of Formaldehyde Fixation

Formaldehyde's preservative action is primarily due to its ability to form cross-links between macromolecules, effectively creating a stable, insoluble network that maintains the in-situ relationships of cellular components.[1][2] This process can be broken down into two main stages:

-

Addition of a Hydroxymethyl Group: Formaldehyde, in an aqueous solution, exists in equilibrium with its hydrated form, methylene glycol. This compound reacts with nucleophilic sites on proteins and nucleic acids, particularly primary and secondary amines, to form unstable hydroxymethyl (methylol) adducts.[3][4]

-

Formation of Methylene Bridges: The relatively unstable hydroxymethyl groups can then react with another nearby nucleophilic group to form a stable methylene bridge (-CH2-), releasing a molecule of water. It is these methylene bridges that constitute the cross-links responsible for the fixation of tissues.[3][5]

Reactions with Proteins

Proteins are the primary target of formaldehyde fixation due to the abundance of reactive amino acid side chains. The most significant reactions occur with the following amino acids:

-

Lysine: The ε-amino group of lysine is a primary site for formaldehyde adduction and subsequent cross-linking, forming Schiff bases as intermediates.[6][7]

-

Arginine: The guanidinium group of arginine reacts readily with formaldehyde to form hydroxymethyl adducts.[8]

-

Cysteine: The sulfhydryl group of cysteine is highly reactive with formaldehyde, leading to the formation of a stable thiazolidine ring.[9][10]

-

Tryptophan and Tyrosine: The indole and phenol rings of these amino acids can also participate in cross-linking reactions.[7]

The reaction rates of formaldehyde with different amino acids vary, with cysteine showing the highest reactivity.[9][10]

Reactions with Nucleic Acids

Formaldehyde also reacts with the primary and secondary amino groups of purine and pyrimidine bases in DNA and RNA. This leads to the formation of hydroxymethyl adducts and subsequent methylene cross-links between nucleic acids and proteins, as well as between nucleic acid strands.[11][12] These modifications can impact the extraction and analysis of genetic material from fixed tissues.

Quantitative Effects of Formaldehyde Fixation

The process of formaldehyde fixation induces several measurable changes in tissue properties. Understanding these quantitative effects is essential for accurate analysis and interpretation of fixed specimens.

| Parameter | Observation | Quantitative Data | References |

| Amino Acid Reactivity | Different amino acids exhibit varying reactivity with formaldehyde. | Cysteine is the most reactive, forming a stable thiazolidine. Lysine methylation conversion rate by formaldehyde is approximately 84%, while for arginine it is about 15%. | [6][9][10] |

| Tissue Shrinkage | Tissues undergo shrinkage during fixation and subsequent processing. | Formalin fixation can cause an average of 2.7% shrinkage in cervical tissue. Overall shrinkage after processing can be around 15%. Cutaneous tissue can shrink by approximately 20% in length and 12% in width immediately after excision, prior to fixation. | [13][14][15] |

| Antigenicity | Prolonged fixation can mask epitopes, reducing antibody binding in immunohistochemistry. | PCNA immunoreactivity is maximal in tissues fixed for 6 to 30 hours and declines exponentially with longer fixation times. | [16] |

| Mechanical Properties | Formalin fixation can alter the biomechanical properties of tissues. | Formalin fixation has been shown to increase the stiffness of bone and other tissues. | [17][18][19] |

Experimental Protocols

Standard Formaldehyde Fixation Protocol for Histology

This protocol outlines the standard procedure for fixing tissue specimens for routine histological analysis.

Materials:

-

10% Neutral Buffered Formalin (NBF) or freshly prepared 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

-

Tissue cassettes

-

Appropriate sized containers for fixation

-

70% Ethanol

Procedure:

-

Tissue Preparation: Immediately after excision, trim the tissue to a maximum thickness of 4-5 mm in one dimension to ensure proper fixative penetration.[7][20]

-

Immersion in Fixative: Place the tissue in a container with a volume of fixative that is at least 15-20 times the volume of the tissue.[1] Ensure the tissue is fully submerged.

-

Fixation Time: Fix the tissue for 24-48 hours at room temperature.[21] For smaller biopsies, 6-18 hours may be sufficient.[20] Avoid fixing for more than 72 hours to prevent over-fixation.[20]

-

Post-Fixation: After fixation, transfer the tissue to 70% ethanol for storage before processing. Do not store in PBS, as this can lead to the reversal of some cross-links.[21]

Antigen Retrieval Protocols for Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

Formaldehyde fixation can mask antigenic sites, necessitating an antigen retrieval step before immunohistochemical staining.

Materials:

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0; 1 mM EDTA, pH 8.0; or high pH buffers)

-

Microwave, pressure cooker, or water bath

-

Staining jars

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Heating: Immerse the slides in the chosen antigen retrieval buffer in a staining jar. Heat the slides using a microwave (e.g., 10-20 minutes), pressure cooker, or water bath (e.g., 20-40 minutes at 95-100°C).[14]

-

Cooling: Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

-

Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS) before proceeding with the staining protocol.

Materials:

-

Proteolytic enzyme solution (e.g., Trypsin, Proteinase K, or Pepsin)

-

Incubation chamber

Procedure:

-

Deparaffinization and Rehydration: As with HIER, deparaffinize and rehydrate the tissue sections.

-

Enzymatic Digestion: Cover the tissue sections with the pre-warmed proteolytic enzyme solution and incubate for a predetermined time (e.g., 10-20 minutes) at 37°C in a humidified chamber.[10][13]

-

Stopping the Reaction: Stop the enzymatic reaction by thoroughly rinsing the slides with a wash buffer.

-

Staining: Proceed with the immunohistochemical staining protocol.

DNA and RNA Extraction from FFPE Tissues

Specialized protocols are required to extract nucleic acids from FFPE tissues due to formaldehyde-induced cross-linking and fragmentation.

General Steps:

-

Deparaffinization: Remove paraffin from the tissue sections using xylene or a safer alternative, followed by ethanol washes.[6][9]

-

Tissue Lysis and Protein Digestion: Lyse the tissue in a specialized buffer containing a protease, such as Proteinase K, to digest proteins. This step is typically performed at an elevated temperature (e.g., 56°C) for several hours to overnight.[9]

-

Reversal of Cross-links: Heat the sample at a higher temperature (e.g., 90°C) for an extended period to reverse the formaldehyde cross-links between nucleic acids and proteins.[9]

-

Nucleic Acid Purification: Purify the DNA or RNA using standard methods such as column-based kits or magnetic beads.

Mandatory Visualizations

Caption: Chemical reaction pathway of formaldehyde with proteins and nucleic acids.

Caption: Standard workflow for tissue fixation and processing for histological analysis.

Caption: Logical relationship of formaldehyde's actions leading to cell preservation.

Conclusion

Formaldehyde remains an indispensable tool in biological and medical research due to its effective and well-characterized mechanism of action. Its ability to form stable cross-links between macromolecules is the cornerstone of its preservative properties. By understanding the chemical reactions involved, the quantitative effects on tissues, and the standardized protocols for its application, researchers can ensure the integrity and reliability of their experimental results. This in-depth guide provides the foundational knowledge for professionals in research and drug development to harness the full potential of formaldehyde as a fixative, leading to more accurate and reproducible scientific outcomes.

References

- 1. Shrinkage of the brain during histological procedures with fixation in formaldehyde solutions of different concentrations. | Semantic Scholar [semanticscholar.org]

- 2. Chemical and physical basics of routine formaldehyde fixation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. researchgate.net [researchgate.net]

- 6. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonistic reactions of arginine and lysine against formaldehyde and their relation to cell proliferation, apoptosis, folate cycle and photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - How formaldehyde reacts with amino acids - University of Leicester - Figshare [figshare.le.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Advancing formaldehyde cross-linking towards quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. superiorbiodx.com [superiorbiodx.com]

- 12. Cervical tissue shrinkage by formaldehyde fixation, paraffin wax embedding, section cutting and mounting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shrinkage of cutaneous specimens: formalin or other factors involved? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Correcting the Shrinkage Effects of Formalin Fixation and Tissue Processing for Renal Tumors: toward Standardization of Pathological Reporting of Tumor Size - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of formalin fixation time and tissue processing method on immunoreactivity of monoclonal antibody PC10 for proliferating cell nuclear antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. med.nyu.edu [med.nyu.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. grtc.ucsd.edu [grtc.ucsd.edu]

- 20. Quantitative protein analysis from formalin-fixed tissues: implications for translational clinical research and nanoscale molecular diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] How formaldehyde reacts with amino acids | Semantic Scholar [semanticscholar.org]

chemical properties of formaldehyde for biological fixation

An In-depth Technical Guide on the Chemical Properties of Formaldehyde for Biological Fixation

Introduction

Formaldehyde is a cornerstone of biological fixation, a process critical for preserving the structural integrity of cells and tissues for microscopic examination and other molecular analyses. Its efficacy lies in its ability to form covalent cross-links between macromolecules, effectively creating a stable, insoluble network that withstands subsequent processing steps. This guide delves into the core chemical properties of formaldehyde that underpin its function as a fixative, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action.

Chemical Properties of Formaldehyde

Formaldehyde (CH₂O) is a simple aldehyde that exists as a gas in its pure form. For laboratory use, it is typically supplied as an aqueous solution called formalin, which contains 37-40% formaldehyde by weight. In solution, formaldehyde exists in equilibrium with its hydrate, methylene glycol, and various polymers, primarily paraformaldehyde.

Table 1: Physicochemical Properties of Formaldehyde

| Property | Value |

| Molar Mass | 30.03 g/mol |

| Boiling Point | -19 °C |

| Solubility in Water | Highly soluble |

| pKa | ~13.3 |

The key to formaldehyde's fixative properties is the electrophilic nature of its carbonyl carbon, which readily reacts with nucleophilic groups found in biological macromolecules.

Mechanism of Cross-Linking

The primary mechanism of formaldehyde fixation involves the formation of methylene bridges (-CH₂-) between reactive amino acid side chains in proteins and nitrogenous bases in nucleic acids. This process occurs in a two-step manner.

Step 1: Addition Reaction Formaldehyde first reacts with a suitable nucleophile, such as the amino group of a lysine residue, to form a hydroxymethyl adduct. This initial reaction is reversible.

Step 2: Condensation Reaction The unstable hydroxymethyl group then reacts with another nearby nucleophile, releasing a molecule of water and forming a stable methylene bridge. This second step is largely irreversible and is responsible for the permanent cross-linking of macromolecules.

Caption: Two-step mechanism of formaldehyde cross-linking.

The primary targets for formaldehyde cross-linking are the side chains of amino acids such as lysine, arginine, cysteine, histidine, and tryptophan, as well as the amino groups of purine and pyrimidine bases in nucleic acids.

Quantitative Aspects of Formaldehyde Fixation

The effectiveness of formaldehyde fixation is dependent on several factors, including concentration, temperature, pH, and duration of fixation.

Table 2: Key Parameters in Formaldehyde Fixation

| Parameter | Typical Range | Effect on Fixation |

| Concentration | 1% - 10% (v/v) | Higher concentrations lead to faster cross-linking but can cause tissue hardening and antigen masking. |

| Temperature | 4°C - 37°C | Higher temperatures accelerate the rate of fixation but can also increase autolysis. |

| pH | 6.8 - 7.4 | A neutral pH is crucial to prevent the formation of formic acid, which can damage tissue morphology. |

| Duration | Minutes to hours | The optimal duration depends on the tissue size and type, as well as the downstream application. |

Experimental Protocols

Standard Protocol for Paraffin-Embedded Tissue Fixation

This protocol is a general guideline for the fixation of tissues intended for histological analysis.

-

Tissue Preparation: Excise the tissue of interest and trim it to the desired size, typically no more than 5 mm thick to ensure proper fixative penetration.

-

Fixation: Immediately immerse the tissue in a 10% neutral buffered formalin (NBF) solution. The volume of fixative should be at least 10-20 times the volume of the tissue.

-

Incubation: Incubate the tissue in the fixative for 12-24 hours at room temperature. The exact time will vary depending on the tissue type and size.

-

Washing: After fixation, wash the tissue in running tap water for several hours to remove excess formaldehyde.

-

Dehydration and Embedding: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

Caption: Workflow for paraffin-embedded tissue fixation.

Protocol for Chromatin Immunoprecipitation (ChIP)

This protocol outlines the basic steps for cross-linking chromatin in cultured cells for ChIP analysis.

-

Cell Culture: Grow cells to the desired confluency in appropriate culture dishes.

-

Cross-linking: To the culture medium, add formaldehyde to a final concentration of 1% (v/v).

-

Incubation: Gently swirl the dish and incubate for 10 minutes at room temperature.

-

Quenching: Add glycine to a final concentration of 0.125 M to quench the cross-linking reaction.

-

Incubation: Incubate for 5 minutes at room temperature.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Chromatin Shearing: Proceed with cell lysis and sonication or enzymatic digestion to shear the chromatin to the desired size range (typically 200-1000 bp).

Reversibility of Formaldehyde Fixation

While the methylene bridges formed by formaldehyde are stable, the cross-linking is reversible to some extent. This is particularly important for techniques that require the recovery of macromolecules, such as DNA or RNA, from fixed tissues. Reversal is typically achieved by heating the fixed sample in a buffer, often containing a high concentration of salt and a chelating agent.

Table 3: Conditions for Reversing Formaldehyde Cross-links

| Component | Condition | Purpose |

| Heat | 65°C - 95°C | Provides the energy to break the methylene bridges. |

| High Salt Concentration | e.g., 200 mM NaCl | Helps to disrupt protein-DNA and protein-protein interactions. |

| Chelating Agent | e.g., EDTA | Inhibits nucleases that could degrade the recovered nucleic acids. |

Conclusion

The chemical properties of formaldehyde make it an exceptionally effective and widely used fixative in biological research. Its ability to rapidly penetrate tissues and form stable, yet reversible, cross-links between proteins and nucleic acids allows for the preservation of cellular and tissue architecture for a vast array of downstream applications. A thorough understanding of the chemistry of formaldehyde fixation is paramount for optimizing experimental protocols and ensuring the generation of reliable and reproducible data.

Understanding Formaldehyde's Role in Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of formaldehyde's role in carcinogenesis. It consolidates key research findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways to support advanced research and drug development efforts.

Introduction: Formaldehyde as a Known Human Carcinogen

Formaldehyde, a ubiquitous environmental and industrial chemical, is also a natural product of cellular metabolism.[1] The International Agency for Research on Cancer (IARC) classifies formaldehyde as a Group 1 human carcinogen, based on sufficient evidence of its carcinogenicity in humans and experimental animals.[2][3] Chronic exposure to formaldehyde is primarily associated with an increased risk of nasopharyngeal cancer, sinonasal cancer, and myeloid leukemia.[2][4][5][6][7]

The carcinogenic properties of formaldehyde are attributed to its high reactivity, which leads to the formation of DNA adducts and DNA-protein crosslinks (DPCs), inducing genotoxicity and cytotoxicity.[8][9][10][11] This guide delves into the molecular mechanisms of formaldehyde-induced carcinogenesis, the signaling pathways it perturbs, and the experimental approaches used to elucidate these processes.

Genotoxicity and Molecular Mechanisms of Carcinogenesis

Formaldehyde's carcinogenicity is primarily initiated by its reaction with biological macromolecules. As a potent electrophile, it readily reacts with nucleophilic groups in DNA and proteins.[12]

2.1. Formation of DNA Adducts and Crosslinks

Formaldehyde induces a variety of DNA lesions, including:

-

N-hydroxymethyl mono-adducts: These form on guanine, adenine, and cytosine bases.[1][11]

-

N-methylene crosslinks: These can be either DNA-DNA (intra-strand and inter-strand) or DNA-protein crosslinks (DPCs).[1][8]

DPCs are considered a highly mutagenic form of formaldehyde-induced DNA damage and a key biomarker of exposure.[9][13] The most stable and common DPC is formed between deoxyguanosine and cysteine.[9][14] These bulky lesions can disrupt critical cellular processes like transcription and replication if not repaired.[15]

2.2. Cytotoxicity and Cell Proliferation

At high concentrations, the accumulation of formaldehyde-induced DNA damage overwhelms cellular repair mechanisms, leading to cytotoxicity and programmed cell death (apoptosis).[16][17] The resulting cell death can trigger regenerative cellular proliferation, which can promote the fixation of mutations and contribute to carcinogenesis.[5][17] Studies in rats have shown a strong correlation between the sites of formaldehyde-induced cytotoxicity, cell proliferation, and tumor formation in the nasal passages.[17]

Quantitative Data on Formaldehyde Carcinogenicity

The following tables summarize key quantitative data from animal bioassays and molecular dosimetry studies, illustrating the dose-response relationship for formaldehyde-induced carcinogenesis and DNA damage.

Table 1: Nasal Squamous Cell Carcinoma Incidence in F344 Rats Exposed to Formaldehyde by Inhalation

| Formaldehyde Concentration (ppm) | Tumor Incidence (%) | Study |

| 0 | 0 | Monticello et al., 1996[11] |

| 0.7 | 0 | Monticello et al., 1996[11] |

| 2 | 0 | Monticello et al., 1996[11] |

| 6 | 1 | Monticello et al., 1996[11] |

| 10 | 22 | Monticello et al., 1996[11] |

| 15 | 47 | Monticello et al., 1996[11] |

| 6 | Nasal Squamous Cell Carcinoma | Kerns et al., 1983[18] |

| 10 | Nasal Squamous Cell Carcinoma | Kerns et al., 1983[18] |

| 15 | Nasal Squamous Cell Carcinoma | Kerns et al., 1983[18] |

Table 2: Exogenous vs. Endogenous DNA Adducts in F344 Rats Exposed to 10 ppm [¹³CD₂]-Formaldehyde

| Adduct Type | Tissue | Exposure Duration | Adducts / 10⁷ Nucleosides | Study |

| Exogenous N²-HO¹³CD₂-dG | Nasal DNA | 1 day | 1.28 ± 0.49 | Lu et al., 2010[10][19] |

| Exogenous N²-HO¹³CD₂-dG | Nasal DNA | 5 days | 2.43 ± 0.78 | Lu et al., 2010[10][19] |

| Endogenous N²-HOCH₂-dG | Nasal DNA | 1 day | 2.63 ± 0.73 | Lu et al., 2010[10][19] |

| Endogenous N²-HOCH₂-dG | Nasal DNA | 5 days | 2.84 ± 1.13 | Lu et al., 2010[10][19] |

| Endogenous N⁶-HOCH₂-dA | Nasal DNA | 1 day | 3.95 ± 0.26 | Lu et al., 2010[10][19] |

| Endogenous N⁶-HOCH₂-dA | Nasal DNA | 5 days | 3.61 ± 0.95 | Lu et al., 2010[10][19] |

dG: deoxyguanosine, dA: deoxyadenosine

Key Signaling Pathways in Formaldehyde-Induced Carcinogenesis

Formaldehyde exposure perturbs several critical signaling pathways involved in cell survival, proliferation, and death.

4.1. PTEN/PI3K/Akt Signaling Pathway

Studies have shown that formaldehyde can induce apoptosis and cell cycle arrest in bone marrow cells by modulating the PTEN/PI3K/Akt pathway.[20][21][22] Formaldehyde exposure has been observed to downregulate the tumor suppressor PTEN, leading to the activation of PI3K and Akt.[21][23] This can, in turn, affect downstream effectors like Bcl-2 and Bax, ultimately promoting apoptosis.[20][22] This pathway is implicated as a potential mechanism for formaldehyde-induced leukemia.[20]

Caption: Formaldehyde-induced modulation of the PTEN/PI3K/Akt signaling pathway leading to apoptosis.

4.2. Oxidative Stress and Related Pathways

Formaldehyde exposure can lead to an increase in reactive oxygen species (ROS), inducing oxidative stress.[24] This can activate stress-response signaling pathways such as NF-κB and YAP.[24] The activation of these pathways can have diverse effects on cell fate, including promoting inflammation and cell survival, which can contribute to carcinogenesis.

Caption: Formaldehyde-induced oxidative stress and activation of downstream signaling pathways.

Experimental Protocols in Formaldehyde Carcinogenesis Research

A variety of experimental methods are employed to study the carcinogenic effects of formaldehyde. Below are outlines of key protocols.

5.1. Animal Inhalation Bioassay for Carcinogenicity

This protocol is used to assess the carcinogenic potential of inhaled formaldehyde in animal models, typically F344 rats.

Caption: General workflow for a rodent inhalation carcinogenicity bioassay.

-

Methodology: F344 rats are exposed to varying concentrations of formaldehyde gas via whole-body or nose-only inhalation chambers for a chronic duration (e.g., up to 24 months).[19] Control groups are exposed to clean air. Animals are monitored for clinical signs of toxicity and body weight changes. At the end of the study, a complete necropsy is performed, with a focus on the respiratory tract. Tissues, particularly the nasal passages, are collected, preserved in formalin, and processed for histopathological examination to identify and classify tumors.[19]

5.2. Detection of Formaldehyde-Induced DNA Adducts by LC-MS/MS

This highly sensitive method is used to quantify specific DNA adducts resulting from both endogenous and exogenous formaldehyde exposure.

-

Methodology:

-

Stable Isotope Labeling: To distinguish between endogenous and exogenous adducts, animals are exposed to stable isotope-labeled formaldehyde (e.g., [¹³CD₂]-formaldehyde).[10][19]

-

DNA Isolation: DNA is isolated from target tissues (e.g., nasal epithelium, bone marrow).[9][10]

-

DNA Digestion: The isolated DNA is enzymatically digested to individual nucleosides.

-

LC-MS/MS Analysis: The digested sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] The LC separates the different nucleosides, and the MS/MS detects and quantifies the specific parent-daughter ion transitions for the adducts of interest (e.g., N²-hydroxymethyl-dG) and their stable isotope-labeled counterparts.[10][19] This allows for precise quantification of both endogenous and exogenous adduct levels.

-

5.3. Analysis of DNA-Protein Crosslinks (DPCs)

Several methods are used to detect and quantify DPCs.

-

Methodology (Mass Spectrometry-based):

-

Cell Lysis and DNA Isolation: Cells are lysed, and DNA with crosslinked proteins is isolated, often using methods like agarose plug preparation to minimize shearing.[25]

-

Protease Digestion: The DNA-protein complexes are treated with proteases (e.g., trypsin) to digest the crosslinked proteins into peptides.[25]

-

LC-MS/MS Analysis: The resulting DNA-peptide crosslinks are analyzed by LC-MS/MS to identify the specific proteins and amino acid residues crosslinked to the DNA.[25] This provides insight into the proteins that are in close proximity to DNA and are targeted by formaldehyde.

-

Conclusion and Future Directions

Formaldehyde is a well-established human carcinogen that acts primarily through its genotoxic and cytotoxic effects. The formation of DNA adducts and DNA-protein crosslinks is a key initiating event, leading to mutations and genomic instability. At higher exposure levels, cytotoxicity and subsequent regenerative cell proliferation contribute to the carcinogenic process. Perturbation of signaling pathways involved in apoptosis, cell cycle control, and oxidative stress response, such as the PTEN/PI3K/Akt pathway, further elucidates the mechanisms of formaldehyde-induced cancer.

Future research should continue to focus on:

-

Low-Dose Exposure Effects: Further delineating the risks associated with low-level environmental exposures.[26]

-

Mechanisms of Leukemia: Elucidating the precise mechanisms by which inhaled formaldehyde can lead to leukemia, a cancer of a distant site.[3][27]

-

Development of Novel Biomarkers: Improving biomarkers of exposure and effect to enhance risk assessment and prevention strategies.

-

Therapeutic Interventions: Investigating potential therapeutic strategies to mitigate the effects of formaldehyde-induced DNA damage, particularly in high-risk populations.

This guide provides a foundational understanding of formaldehyde's role in carcinogenesis, intended to aid researchers and drug development professionals in their efforts to address the health risks associated with this important chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. Formaldehyde and Cancer Risk - NCI [cancer.gov]

- 3. Genotoxic effects in occupational exposure to formaldehyde: A study in anatomy and pathology laboratories and formaldehyde-resins production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formaldehyde and Cancer Risk | American Cancer Society [cancer.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Formaldehyde - Cancer-Causing Substances - NCI [cancer.gov]

- 8. Frontiers | Genotoxicity of formaldehyde: molecular basis of DNA damage and mutation [frontiersin.org]

- 9. Measurement of endogenous versus exogenous formaldehyde-induced DNA-protein crosslinks in animal tissues by stable isotope labeling and ultrasensitive mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution of DNA adducts caused by inhaled formaldehyde is consistent with induction of nasal carcinoma but not leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Formaldehyde and Leukemia: Epidemiology, Potential Mechanisms and Implications for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Aldehyde-induced DNA-protein crosslinks- DNA damage, repair and mutagenesis [frontiersin.org]

- 15. Genome-wide mapping of formaldehyde-induced DNA-protein crosslinks reveals unique patterns of formation and transcription-coupled removal in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nationalacademies.org [nationalacademies.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Distribution of DNA Adducts Caused by Inhaled Formaldehyde Is Consistent with Induction of Nasal Carcinoma but Not Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Formaldehyde induces the apoptosis of BMCs of BALB/c mice via the PTEN/PI3K/Akt signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Formaldehyde induces the apoptosis of BMCs of BALB/c mice via the PTEN/PI3K/Akt signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. biorxiv.org [biorxiv.org]

- 25. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 26. Evaluation of inhaled low-dose formaldehyde-induced DNA adducts and DNA-protein cross-links by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Formaldehyde Carcinogenicity Research: 30 Years and Counting for Mode of Action, Epidemiology, and Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous vs. Exogenous Formaldehyde in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formaldehyde, a highly reactive one-carbon aldehyde, is traditionally recognized for its toxicity and role as an environmental pollutant. However, a growing body of research highlights its significance as an endogenously produced molecule with diverse physiological and pathological roles. This technical guide provides an in-depth comparison of endogenous and exogenous formaldehyde in biological systems. It covers their distinct sources, metabolic pathways, and impacts on cellular function, with a focus on quantitative data, experimental methodologies, and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted nature of formaldehyde.

Introduction

Formaldehyde (FA) is a fundamental molecule that occupies a dual role in biology. Exogenous formaldehyde, encountered through environmental and occupational exposures, is a well-established toxin and carcinogen. In contrast, endogenous formaldehyde is a natural metabolic intermediate produced within cells, participating in essential one-carbon metabolism. Understanding the distinct and overlapping effects of these two sources of formaldehyde is crucial for toxicology, disease pathogenesis, and the development of novel therapeutic strategies. This guide will dissect the core differences and similarities between endogenous and exogenous formaldehyde, providing a detailed technical overview for the scientific community.

Sources of Formaldehyde

Endogenous Formaldehyde

Endogenous formaldehyde is a product of numerous metabolic pathways within the cell. Its production is a continuous and regulated process. Key intracellular sources include:

-

One-Carbon Metabolism: The folate and methionine cycles are major contributors to the endogenous formaldehyde pool. Serine hydroxymethyltransferase (SHMT) catalyzes the conversion of serine to glycine, releasing formaldehyde.

-

Histone Demethylation: Lysine-specific demethylase 1 (LSD1) and other demethylases generate formaldehyde as a byproduct of removing methyl groups from histones, playing a role in epigenetic regulation.

-